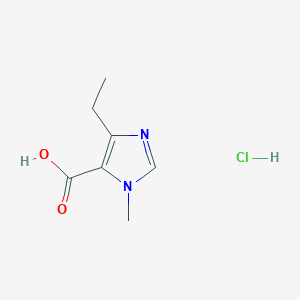

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes an ethyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid hydrochloride group at the 5-position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the cyclization of ethyl acetoacetate with guanidine hydrochloride under acidic conditions. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazole ring.

Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times. These methods allow for better control over reaction parameters and can be scaled up efficiently.

Types of Reactions:

Oxidation: The carboxylic acid group in the compound can undergo oxidation reactions to form corresponding carboxylic acid derivatives, such as esters or amides.

Reduction: The imidazole ring can be reduced to form imidazolines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Imidazolines and other reduced derivatives.

Substitution Products: Various substituted imidazoles.

Applications De Recherche Scientifique

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate the role of imidazole derivatives in cellular processes.

Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparaison Avec Des Composés Similaires

Imidazole: The parent compound with no substituents.

1-Methylimidazole: Similar structure but lacks the carboxylic acid group.

4-Methylimidazole: Similar structure but with the methyl group at a different position.

Uniqueness: 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the ethyl and carboxylic acid groups provides distinct chemical properties compared to other imidazole derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, which is crucial for its biological activity. The presence of the ethyl and methyl groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. A notable study assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 15 | 0.025 mg/mL |

| Escherichia coli | 12 | 0.050 mg/mL |

| Bacillus subtilis | 10 | 0.100 mg/mL |

| Pseudomonas aeruginosa | 9 | No significant activity |

The results indicate that while the compound exhibits some antibacterial activity, it is less effective against Gram-negative bacteria compared to Gram-positive strains .

Case Studies and Research Findings

A comprehensive study published in MDPI evaluated various imidazole derivatives, including this compound. The research highlighted that modifications on the imidazole ring significantly influenced antimicrobial potency. The study revealed that compounds with electron-donating groups exhibited enhanced antibacterial activity against Staphylococcus aureus and E. coli .

Another research effort focused on synthesizing derivatives of imidazole compounds and their antiviral activities against orthopoxviruses. While specific data on this compound was limited, the findings suggested a broader potential for imidazole derivatives in antiviral therapies .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The imidazole ring plays a crucial role in binding to active sites on enzymes involved in these processes, thereby inhibiting bacterial proliferation.

Propriétés

IUPAC Name |

5-ethyl-3-methylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9(2)4-8-5;/h4H,3H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSNYUYLXOSHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C=N1)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.